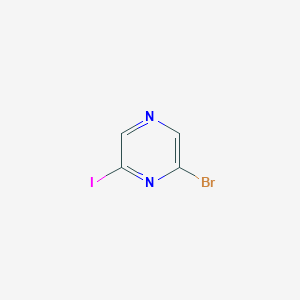
(2,4,6-Tripropoxyphenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,4,6-Tripropoxyphenyl)boronic acid is an organoboron compound characterized by the presence of three propoxy groups attached to a phenyl ring, which is further bonded to a boronic acid functional group. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, due to its ability to form stable carbon-boron bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2,4,6-Tripropoxyphenyl)boronic acid typically involves the reaction of 2,4,6-tripropoxyphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions generally include:
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Temperature: Low temperatures, often around -78°C to 0°C
Reagents: 2,4,6-tripropoxyphenyl magnesium bromide, trimethyl borate, water for hydrolysis
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves continuous flow processes and the use of automated reactors to maintain precise control over reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions: (2,4,6-Tripropoxyphenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction with aryl or vinyl halides to form biaryl or alkenyl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols.
Substitution: The propoxy groups can be substituted under specific conditions to introduce different functional groups.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., ethanol or water).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products:
Biaryl Compounds: Formed via Suzuki-Miyaura coupling.
Phenols: Formed via oxidation of the boronic acid group.
Substituted Phenyl Compounds: Formed via substitution reactions.
Wissenschaftliche Forschungsanwendungen
(2,4,6-Tripropoxyphenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: Investigated for its potential in the development of boron-containing drugs and as a tool in molecular biology for labeling and detection.
Medicine: Explored for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials, including polymers and electronic materials.
Wirkmechanismus
The mechanism of action of (2,4,6-Tripropoxyphenyl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl or alkenyl product. The boronic acid group acts as a nucleophile, transferring its organic group to the palladium catalyst.
Vergleich Mit ähnlichen Verbindungen
- (2,4,6-Triisopropylphenyl)boronic acid
- (2,4,6-Trimethylphenyl)boronic acid
- (2,4,6-Trifluorophenyl)boronic acid
Comparison:
- (2,4,6-Triisopropylphenyl)boronic acid: Similar in structure but with isopropyl groups instead of propoxy groups, leading to different steric and electronic properties.
- (2,4,6-Trimethylphenyl)boronic acid: Contains methyl groups, making it less bulky and potentially more reactive in certain conditions.
- (2,4,6-Trifluorophenyl)boronic acid: Contains fluorine atoms, which significantly alter its electronic properties and reactivity.
Eigenschaften
CAS-Nummer |
917981-29-4 |
|---|---|
Molekularformel |
C15H25BO5 |
Molekulargewicht |
296.17 g/mol |
IUPAC-Name |
(2,4,6-tripropoxyphenyl)boronic acid |
InChI |
InChI=1S/C15H25BO5/c1-4-7-19-12-10-13(20-8-5-2)15(16(17)18)14(11-12)21-9-6-3/h10-11,17-18H,4-9H2,1-3H3 |
InChI-Schlüssel |
MJAMSTLAPKLLGW-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C=C(C=C1OCCC)OCCC)OCCC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![3-Methyl-4-[(naphthalen-1-yl)methoxy]-3H-imidazo[4,5-c]pyridine](/img/structure/B11838429.png)




